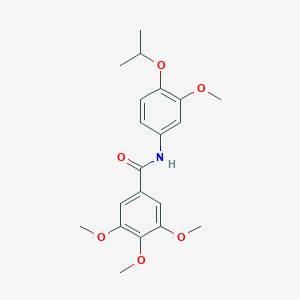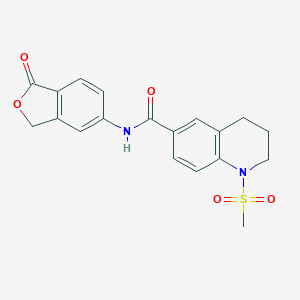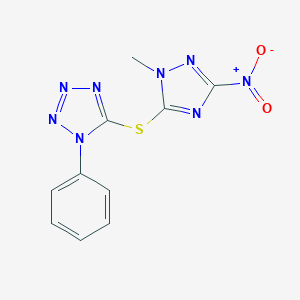
2-(2,3-dimethylphenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the amide family and is commonly referred to as DMAA. DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The exact mechanism of action of DMAA is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMAA has been found to increase the release of these neurotransmitters, leading to increased neuronal activity.
Biochemical and Physiological Effects
DMAA has been found to exhibit various biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance physical performance. DMAA has also been found to exhibit analgesic and anti-inflammatory effects. However, further research is needed to fully understand the extent of these effects and their potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of DMAA in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for the research of DMAA. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMAA has also been investigated for its potential use as an analgesic and anti-inflammatory agent, and further research in this area could lead to the development of new drugs. Additionally, the exact mechanism of action of DMAA is not fully understood, and further research is needed to fully understand its effects and potential applications.
Conclusion
In conclusion, DMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and as an analgesic and anti-inflammatory agent. Future research in this area could lead to the development of new drugs and a better understanding of the effects and potential applications of DMAA.
Synthesemethoden
DMAA can be synthesized through a reaction between 2,3-dimethylphenol and N-methylacetamide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAA has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-10(9(8)2)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
ZOBKWFOIEBRENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


